molecular formula C17H20N2OS B2519382 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide CAS No. 1207027-50-6

2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide

Cat. No.: B2519382
CAS No.: 1207027-50-6
M. Wt: 300.42
InChI Key: BTLNVYMBYXVVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide is a synthetic organic compound characterized by the presence of a cyclopentylthio group and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Cyclopentylthio Group: The cyclopentylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable quinoline derivative with cyclopentylthiol in the presence of a base such as sodium hydride.

    Acetamide Formation: The final step involves the acylation of the quinoline derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with various biological targets, potentially affecting pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylquinolin-5-yl)boronic acid
  • Methyl 2-(quinolin-5-yl)acetate

Uniqueness

2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide is unique due to the presence of the cyclopentylthio group, which can impart distinct chemical and biological properties compared to other quinoline derivatives

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-(2-methylquinolin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-9-10-14-15(18-12)7-4-8-16(14)19-17(20)11-21-13-5-2-3-6-13/h4,7-10,13H,2-3,5-6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLNVYMBYXVVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.